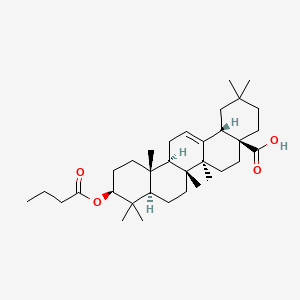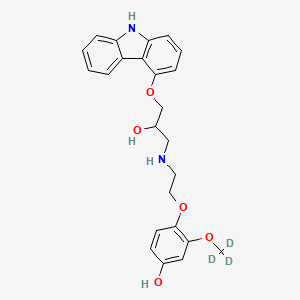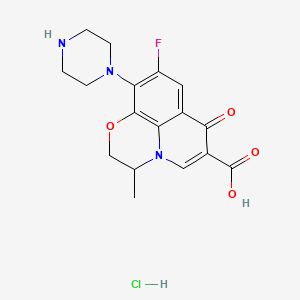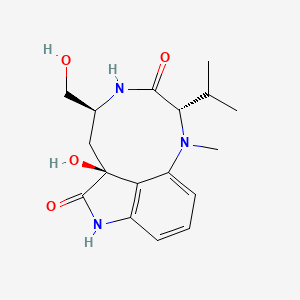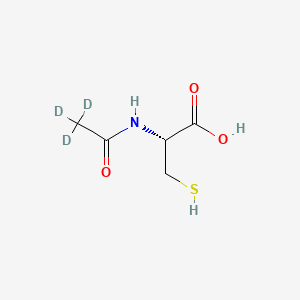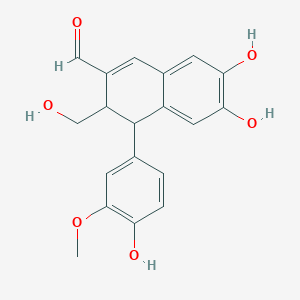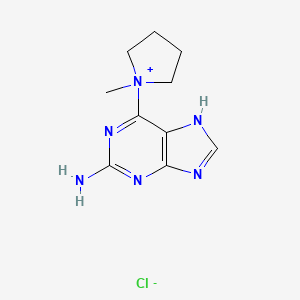
(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propionic acid ester moiety. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluorophenylpropionic acid.
Amidation: The carboxylic acid group of 3-fluorophenylpropionic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The resulting amine is esterified with ethyl chloroformate to form the final product, ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)propionic acid
- 3-Fluorohydrocinnamic acid
- 3-Fluorobenzenepropanoic acid
Uniqueness
®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) is unique due to its chiral nature and the presence of both an amino group and a fluorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
104880-96-8 |
|---|---|
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
GUJHMYPTDMVWHD-SNVBAGLBSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)F)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)N |
Synonyms |
(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


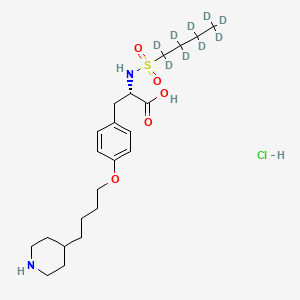
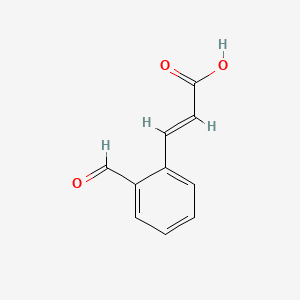
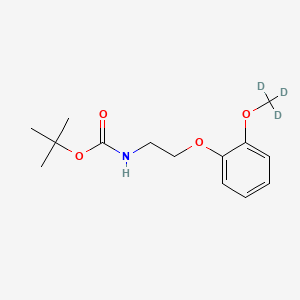
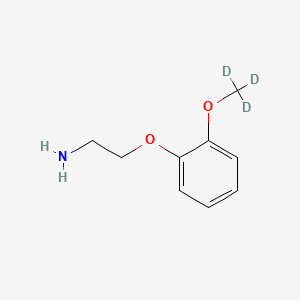
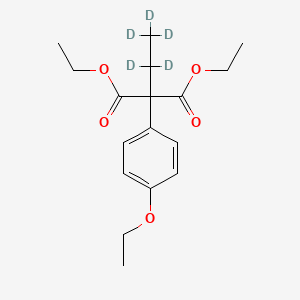
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
